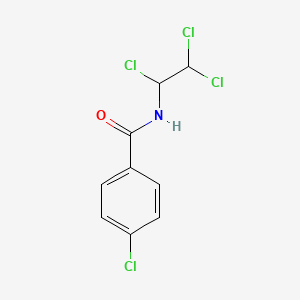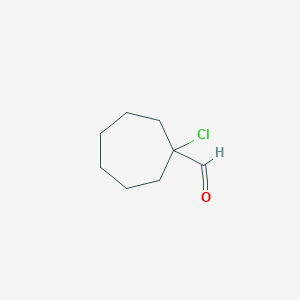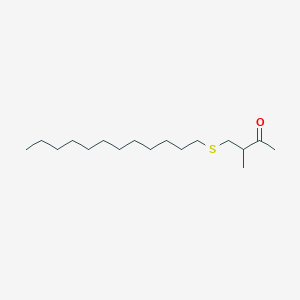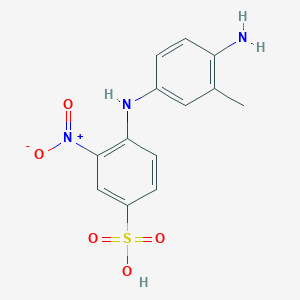
2-Hydroxyethyl tetradecylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl tetradecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long alkyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl tetradecylphosphonate typically involves the reaction of tetradecylphosphonic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Tetradecylphosphonic acid and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, at elevated temperatures.
Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl tetradecylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Tetradecylphosphonic acid derivatives.
Reduction: Tetradecylphosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl tetradecylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl tetradecylphosphonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases in a mixture. It can also form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethylphosphonate: Lacks the long alkyl chain, making it less effective as a surfactant.
Tetradecylphosphonic acid: Does not have the hydroxyethyl group, limiting its solubility in water.
2-Aminoethylphosphonate: Contains an amino group instead of a hydroxyethyl group, altering its chemical properties and applications.
Uniqueness
2-Hydroxyethyl tetradecylphosphonate is unique due to its combination of a long alkyl chain and a hydroxyethyl group, which imparts both hydrophobic and hydrophilic properties. This makes it an effective surfactant and versatile compound for various applications.
Propiedades
Número CAS |
59259-21-1 |
|---|---|
Fórmula molecular |
C16H34O4P- |
Peso molecular |
321.41 g/mol |
Nombre IUPAC |
2-hydroxyethoxy(tetradecyl)phosphinate |
InChI |
InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(18,19)20-15-14-17/h17H,2-16H2,1H3,(H,18,19)/p-1 |
Clave InChI |
WYYTUFILGMUKPT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCP(=O)([O-])OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)






![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)

